molecular formula C11H21NOS B1482716 [1-(Thian-4-yl)piperidin-4-yl]methanol CAS No. 1823322-54-8

[1-(Thian-4-yl)piperidin-4-yl]methanol

Cat. No.: B1482716
CAS No.: 1823322-54-8
M. Wt: 215.36 g/mol
InChI Key: RBNVSPGMNMXIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Thian-4-yl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a thian-4-yl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Thian-4-yl)piperidin-4-yl]methanol typically involves the reaction of a piperidine derivative with a thian-4-yl compound under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of a thian-4-yl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [1-(Thian-4-yl)piperidin-4-yl]methanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

Reduction: : This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(Thian-4-yl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between piperidine derivatives and biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound has potential applications as a precursor for pharmaceutical agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which [1-(Thian-4-yl)piperidin-4-yl]methanol exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The thian-4-yl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar piperidine structure.

    Phosphinimide Ligands: Compounds with similar reactivity and structural features.

Uniqueness

[1-(Thian-4-yl)piperidin-4-yl]methanol is unique due to the presence of both a thian-4-yl group and a piperidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

[1-(thian-4-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS/c13-9-10-1-5-12(6-2-10)11-3-7-14-8-4-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNVSPGMNMXIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Thian-4-yl)piperidin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Thian-4-yl)piperidin-4-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(Thian-4-yl)piperidin-4-yl]methanol
Reactant of Route 4
[1-(Thian-4-yl)piperidin-4-yl]methanol
Reactant of Route 5
[1-(Thian-4-yl)piperidin-4-yl]methanol
Reactant of Route 6
[1-(Thian-4-yl)piperidin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.